molecular formula C18H11ClN6O3 B2636848 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894063-15-1

2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No.: B2636848
CAS No.: 894063-15-1
M. Wt: 394.78
InChI Key: YJUSIMHZNHLSKZ-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a sophisticated chemical hybrid scaffold designed for pharmaceutical and materials science research. This compound integrates a benzamide core, functionalized with electron-withdrawing groups, with the planar, nitrogen-rich [1,2,4]triazolo[4,3-b]pyridazine heterocycle . The molecular architecture of this hybrid is of significant interest in medicinal chemistry for the exploration of new bioactive molecules. The planar triazolopyridazine system is known to participate in strong intermolecular π–π stacking interactions, which can be crucial for binding to biological targets or for the self-assembly of functional materials . Its primary research application is as a key intermediate or building block for constructing more complex molecular entities. Researchers value this compound for developing new kinase inhibitors and other small-molecule therapeutics, where the triazolopyridazine moiety can act as a privileged scaffold for ATP-competitive binding . Furthermore, its structural characteristics make it a candidate for investigation in the development of discotic liquid crystals and other advanced organic materials, where molecular planarity and intermolecular interactions are critical design parameters . This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-5-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN6O3/c19-15-5-4-13(25(27)28)9-14(15)18(26)21-12-3-1-2-11(8-12)16-6-7-17-22-20-10-24(17)23-16/h1-10H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUSIMHZNHLSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves a multi-step process:

    Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,2-diketones under acidic or basic conditions.

    Nitration and Chlorination: The aromatic ring is then nitrated using a mixture of concentrated nitric and sulfuric acids. Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Amide Formation: The final step involves the coupling of the triazolopyridazine derivative with 2-chloro-5-nitrobenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Reduction of Nitro Group: Formation of 2-chloro-5-amino-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide.

    Substitution of Chloro Group: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The triazolopyridazine moiety is known for its biological activity, making this compound a candidate for the development of new drugs.

Medicine

In medicine, 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The triazolopyridazine moiety may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

Key structural analogues include:

Compound Name Core Structure Substituents/Functional Groups Melting Point (°C) Biological Activity
2-Chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (Target Compound) Benzamide + triazolopyridazine 2-Cl, 5-NO₂ on benzamide; triazolopyridazine linker Not reported Presumed PEF(S) binding
(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid Pyrazole + pyridazine + propenoic acid 6-Cl, 3,5-dimethyl pyrazole; propenoic acid chain 187–189 Not specified
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid Pyrazole + triazolopyridazine + propenoic acid 3,5-dimethyl pyrazole; triazolopyridazine linker 253–255 Not specified
Substituted [1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridines (e.g., Compounds 8–10 ) Pyridine + triazolopyridazine Alkoxyethoxy, methoxyphenyl substituents Not reported PEF(S) binders; calpain-1 activity

Key Observations:

  • The target compound’s triazolopyridazine-phenylbenzamide architecture distinguishes it from propenoic acid derivatives (e.g., E-4b, E-4d), which exhibit lower melting points (187–255°C) due to flexible side chains .

Chemical Space and Novelty

Multidimensional scaling (MDS) plots reveal that triazolopyridazine-based compounds occupy a novel region in chemical space, distinct from traditional kinase inhibitors .

Biological Activity

The compound 2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H13_{13}ClN4_{4}O2_{2}
  • Molecular Weight : 344.76 g/mol
  • IUPAC Name : this compound

This compound features a benzamide core with a chloro and nitro substituent, as well as a triazolopyridazine moiety that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In a study evaluating the cytotoxicity of benzamide derivatives against cancer cell lines, it was found that certain analogs demonstrated IC50_{50} values in the low micromolar range (e.g., 5–10 µM), indicating potent activity against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Benzamide derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed that some compounds had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that benzamide derivatives can cause cell cycle arrest at the G2/M phase.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50_{50} (µM)MIC (µg/mL)
Compound AAnticancer5-
Compound BAntimicrobial-16
Compound CAnticancer8-
Compound DAntimicrobial-32

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on Activity
Chloro GroupIncreases potency
Nitro GroupEnhances solubility
Triazole MoietyCritical for binding

Case Study 1: Evaluation in Cancer Models

In a recent investigation involving xenograft models of breast cancer, administration of a related benzamide derivative resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to inhibit tumor growth by inducing apoptosis and reducing angiogenesis .

Case Study 2: Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial effects of several benzamide derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited strong antibacterial activity, suggesting their potential use as therapeutic agents in treating bacterial infections .

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